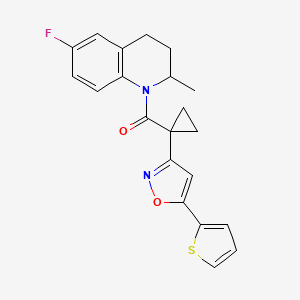
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone" is a complex chemical entity that falls under the category of synthetic organic compounds This compound is characterized by its unique structural components, including a quinoline ring, an isoxazole ring, a cyclopropyl group, and other functional groups
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, starting from simpler precursor molecules. The key steps often include:
Formation of the quinoline ring: : This could involve the cyclization of an appropriate aniline derivative with a suitable reagent.
Introduction of the fluorine atom: : This step often requires specific fluorinating agents under controlled conditions.
Synthesis of the isoxazole ring: : This might be achieved through the reaction of a nitrile oxide with an alkene or alkyne.
Formation of the cyclopropyl group: : This could be introduced via cyclopropanation reactions using diazo compounds.
Coupling of these subunits: : The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound would require optimization of these steps to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the quinoline and isoxazole rings, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can target the same rings or the carbonyl group, resulting in the corresponding reduced forms.
Substitution: : The compound is prone to nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate, chromic acid, or m-chloroperbenzoic acid.
Reducing agents: : Including lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution reactions: : Reagents like alkyl halides, acyl halides, or sulfonyl chlorides, often under basic or acidic conditions.
Major Products: : The major products of these reactions would depend on the specific conditions and reagents used but generally include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry: : It can serve as an intermediate in the synthesis of more complex molecules or as a building block for various heterocyclic compounds.
Biology: : The compound might exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: : This compound can be used in the development of new materials, agrochemicals, or as a catalyst in various industrial processes.
作用机制
The mechanism by which this compound exerts its effects would largely depend on its interaction with specific molecular targets. These could include:
Enzymes: : The compound might inhibit or activate certain enzymes by binding to their active sites.
Receptors: : It could interact with cellular receptors, modulating signal transduction pathways.
Proteins: : The compound might bind to proteins, altering their structure and function.
相似化合物的比较
When compared to other similar compounds, such as those with slightly different substituents on the quinoline or isoxazole rings, this compound may exhibit unique properties due to the presence of the fluorine atom and the specific arrangement of its functional groups.
Similar Compounds
Compounds with different halogen substituents: : For instance, (6-chloro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone.
Compounds with modifications on the isoxazole ring: : Such as (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(5-(pyridin-2-yl)isoxazol-3-yl)cyclopropyl)methanone.
属性
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-(5-thiophen-2-yl-1,2-oxazol-3-yl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2S/c1-13-4-5-14-11-15(22)6-7-16(14)24(13)20(25)21(8-9-21)19-12-17(26-23-19)18-3-2-10-27-18/h2-3,6-7,10-13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKBMYSZPCYSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3(CC3)C4=NOC(=C4)C5=CC=CS5)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
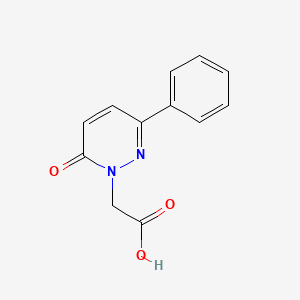
![methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate](/img/structure/B2565027.png)
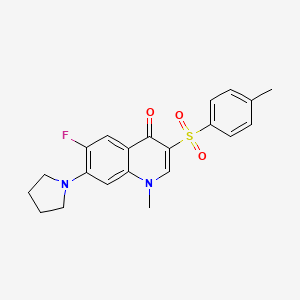
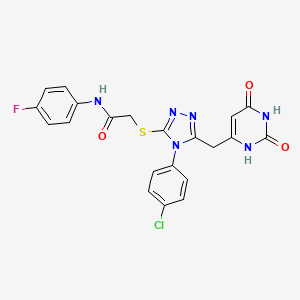
![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2565033.png)
![N-cyclopropyl-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B2565034.png)
![N-(1-cyanocyclohexyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2565036.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2565037.png)
![[3-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2565038.png)
![5-[(4-Butylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2565040.png)
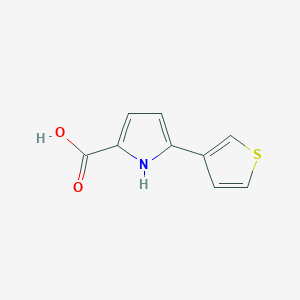
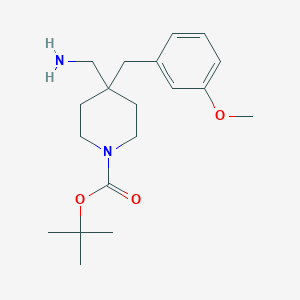
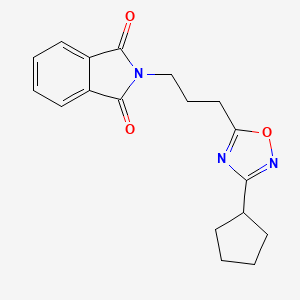
![3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2565044.png)
